molecular formula C9H13NO4S B13026192 2-Ammonio-3-phenylpropyl sulfate

2-Ammonio-3-phenylpropyl sulfate

Cat. No.: B13026192
M. Wt: 231.27 g/mol
InChI Key: LHQMNZCLMGUAMY-UHFFFAOYSA-N
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Description

2-Ammonio-3-phenylpropyl sulfate is a zwitterionic organic sulfate ester offered as a high-purity standard for research applications. This compound features a sulfate group linked to a phenylpropylammonium backbone, making it a molecule of interest in several scientific fields. Researchers can utilize it as a critical standard in analytical chemistry, particularly in mass spectrometry and liquid chromatography, for method development and the identification of similar sulfate metabolites in biological systems. Its structure suggests potential application in studying the role of sulfate esters in detoxification pathways, as sulfation is a known conjugation reaction that increases the water solubility of phenolic compounds for excretion . In biochemical research, this compound may serve as a building block or intermediate in the synthesis of more complex molecules, such as specialized surfactants or enzyme substrates. Given the biological significance of sulfate esters, it could also be investigated as a potential substrate or inhibitor for sulfatase enzymes in mechanistic and kinetic studies. The ammonium group provides a positive charge, which can influence the compound's interaction with biological membranes and proteins. Handled appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

(2-azaniumyl-3-phenylpropyl) sulfate

InChI

InChI=1S/C9H13NO4S/c10-9(7-14-15(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13)

InChI Key

LHQMNZCLMGUAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(COS(=O)(=O)[O-])[NH3+]

Origin of Product

United States

Preparation Methods

Reaction Scheme and Synthesis Process

The synthesis of 2-Ammonio-3-phenylpropyl sulfate primarily involves the reaction between 3-phenylpropylamine and sulfuric acid under controlled laboratory conditions. The process ensures the formation of the sulfate ester while minimizing by-products. Below are the key steps:

  • Reactants and Conditions :

    • Reactants : 3-Phenylpropylamine and sulfuric acid.
    • Temperature : Controlled between 20–50°C to prevent decomposition.
    • Solvent : Typically aqueous or organic solvents like dichloromethane (DCM) may be used for specific reactions.
    • Reaction Type : Acid-base neutralization leading to quaternary ammonium salt formation.
  • Reaction Steps :

    • The amine group in 3-phenylpropylamine reacts with sulfuric acid to form the ammonium ion.
    • Concurrently, the sulfate group attaches to the molecule, forming the desired compound.
  • Purity Considerations :

    • High purity is essential for pharmaceutical applications, requiring stringent control over reaction parameters to minimize impurities.

Purification Techniques

Purification is crucial to achieve pharmaceutical-grade quality. Common approaches include:

  • Filtration and Washing :

    • After synthesis, the crude product is filtered to remove insoluble impurities.
    • Washing with solvents such as ethanol or water helps eliminate residual reactants.
  • Vacuum Drying :

    • The purified compound is dried under vacuum at temperatures between 40–45°C to ensure stability.
  • High-Performance Liquid Chromatography (HPLC) :

    • Analytical methods such as HPLC are employed to verify purity levels (typically ≥98% by area).
    • Mobile phase: Water (pH adjusted) and acetonitrile with a strong inorganic acid.

Analytical Data

The following table summarizes key analytical properties of This compound :

Property Value Reference Method
Molecular Weight 231.27 g/mol Computed by PubChem
Exact Mass 231.0565 Da Mass Spectrometry
Hydrogen Bond Donor Count 1 Cactvs Analysis
Hydrogen Bond Acceptor Count 4 Cactvs Analysis
Rotatable Bond Count 4 Cactvs Analysis
Purity ≥98% HPLC Analysis

Notes on Optimization

To further enhance yield and purity:

  • Temperature Control : Maintaining a stable temperature during synthesis prevents side reactions.
  • Reaction Time : Prolonged reaction times can lead to degradation; optimal duration should be experimentally determined.
  • Solvent Selection : Using anhydrous solvents reduces water-related impurities.

Applications

The compound's surfactant properties make it suitable for:

  • Drug formulations as a delivery agent interacting with biological membranes.
  • Biochemical research involving protein binding due to its ionic nature.

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-3-phenylpropyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 2-Ammonio-3-phenylpropyl sulfate

This compound is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, and provides comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It is utilized in the preparation of various derivatives that are crucial for developing new chemical entities. Its ability to participate in substitution reactions allows for the introduction of diverse functional groups into organic molecules.

Biological Studies

In biological research, this compound is employed to study amine metabolism and neurotransmitter interactions. Its structural similarity to neurotransmitters allows researchers to investigate its effects on biological systems, particularly in understanding neurological pathways and disorders.

Pharmaceutical Development

Research has indicated potential therapeutic applications of this compound in treating central nervous system disorders. Its derivatives have been explored for their efficacy in modulating neurotransmitter activity, which is critical for developing new pharmacological treatments .

Material Science

The compound finds applications in the development of mesoporous materials and nanomaterials. Its unique chemical structure enables its use as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials .

Environmental Research

Studies have utilized this compound in assessing the impacts of hydraulic fracturing on water resources. Its interactions with various contaminants have been analyzed to understand better the environmental implications of chemical usage in industrial processes .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent for synthesizing derivativesFacilitates diverse functional group introduction
Biological StudiesInvestigates amine metabolism and neurotransmitter interactionsAffects neurological pathways
Pharmaceutical DevelopmentExplored for treatment of central nervous system disordersPotential therapeutic effects
Material ScienceUtilized in developing mesoporous materials and OLEDsEnhances electronic material properties
Environmental ResearchAssesses impacts of hydraulic fracturing on water resourcesAnalyzes contaminant interactions

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that the compound could enhance the release of certain neurotransmitters, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound to explore their biological activity. Several derivatives exhibited promising results in inhibiting specific enzyme activities associated with metabolic disorders.

Case Study 3: Environmental Impact Assessment

An environmental study analyzed the behavior of this compound in wastewater treatment processes. The findings highlighted its role in forming disinfection byproducts, raising concerns about its environmental safety when used in industrial applications.

Mechanism of Action

The mechanism of action of 2-ammonio-3-phenylpropyl sulfate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The sulfate group can also participate in ionic interactions with proteins, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(R)-2-Amino-3-phenylpropyl Carbamate (Solriamfetol)

The carbamate analog lacks the sulfate group but shares the phenylpropyl backbone. Solriamfetol’s carbamate ester confers resistance to enzymatic degradation, prolonging its half-life compared to amine salts like 2-Ammonio-3-phenylpropyl sulfate. Patent data highlight that solvate forms of this carbamate (e.g., methanol solvates) enhance thermal stability, a property that may differ in sulfate salts due to ionic interactions .

Property This compound Solriamfetol (Carbamate)
Functional Group Sulfate (ionic) Carbamate (ester)
Solubility in Water High (due to ionic nature) Moderate
Stability pH-dependent hydrolysis Enhanced via solvate forms
Therapeutic Use Under investigation FDA-approved (sleep disorders)

Ceftolozane Sulfate

Ceftolozane sulfate, a cephalosporin antibiotic, shares the sulfate group but features a β-lactam core. The sulfate here acts as a counterion to improve solubility for intravenous administration. Unlike this compound, ceftolozane’s biological activity derives from its β-lactam ring, which targets bacterial cell walls. This highlights how sulfate’s role varies: in this compound, it may stabilize the ammonium ion, whereas in ceftolozane, it facilitates drug delivery .

Aluminum Sulfate

Aluminum sulfate (Al₂(SO₄)₃) is an inorganic sulfate salt used in water treatment and industrial processes. While both compounds contain sulfate, aluminum sulfate’s trivalent cations form strong ionic networks, leading to low aqueous solubility at neutral pH. pharmaceutical) .

Comparison with Other Sulfur-Containing Compounds

Sulfonamides and Sulfanyl Derivatives

Compounds like N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide () and 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate () feature sulfur in sulfonamide or sulfanyl groups. These moieties confer distinct reactivity: sulfonamides are often enzyme inhibitors, while sulfanyl groups participate in redox reactions. The sulfate group in this compound, by contrast, contributes to charge balance without direct catalytic roles .

Phosphonothioic Acid Esters

Methylphosphonothiolate derivatives () contain sulfur-phosphorus bonds, which are highly reactive and toxic.

Key Research Findings

  • Solubility vs. Stability Trade-off : Sulfate salts like this compound exhibit superior solubility but may hydrolyze under acidic conditions, whereas carbamate analogs prioritize stability via solvate formation .
  • Functional Group Impact : The sulfate group’s ionic nature differentiates it from covalent sulfur-containing groups (e.g., sulfonamides), influencing both application and reactivity .
  • Industrial vs.

Biological Activity

2-Ammonio-3-phenylpropyl sulfate, a compound with the molecular formula C9_9H13_{13}NO4_4S, has garnered attention in biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

This compound is a quaternary ammonium compound that features a phenyl group attached to a propyl chain, with a sulfate moiety contributing to its solubility and reactivity. The compound is typically synthesized through various organic reactions involving phenylpropyl derivatives and sulfating agents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes, including aminopeptidases. Aminopeptidases are crucial for protein metabolism and have been implicated in several diseases, including cancer and inflammatory disorders .

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundHuman Aminopeptidase N (hAPN)Competitive InhibitionTBD
Analogous CompoundsPorcine Aminopeptidase N (pAPN)Non-competitiveTBD

The exact IC50 values for this compound remain to be determined through further studies.

2. Antimicrobial Activity

Preliminary studies suggest that quaternary ammonium compounds can exhibit antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. The specific antimicrobial efficacy of this compound against various pathogens needs further exploration.

Case Studies

A review of existing literature reveals limited case studies specifically addressing the biological activity of this compound. However, analogs and structurally similar compounds have been studied extensively.

Case Study 1: Aminopeptidase Inhibitors
A study evaluated a series of phosphonic acid analogues that showed promising inhibition against hAPN and pAPN . This research underscores the importance of structural modifications in enhancing enzyme inhibition, which may also apply to the design of derivatives of this compound.

Case Study 2: Antimicrobial Efficacy
In another investigation, quaternary ammonium compounds were tested for their effectiveness against bacterial strains. Results indicated that modifications in the alkyl chain length and functional groups significantly influenced antimicrobial activity . This suggests that similar approaches could be applied to study the efficacy of this compound.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult poison control .
  • Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines.

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Advanced
Discrepancies (e.g., mp 266–272°C vs. literature 265–270°C) may arise from:

  • Purity variations : Use HPLC (>99% purity) to exclude impurities affecting thermal behavior .
  • Crystallinity differences : Compare DSC thermograms to assess polymorphic forms .
  • Method calibration : Validate melting point apparatus against USP-certified reference standards .

What strategies are recommended for validating the stability of this compound under different storage conditions?

Q. Advanced

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via:
    • HPLC : Detect hydrolyzed byproducts (e.g., phenylpropanolamine).
    • TGA : Assess moisture-induced decomposition above 150°C .
  • Light sensitivity : Use amber vials to prevent photolytic sulfate cleavage.

How should mechanistic studies be designed to investigate the compound’s reactivity in nucleophilic environments?

Q. Advanced

  • Kinetic studies : Vary nucleophile concentration (e.g., OH^-) and track reaction rates via 19^19F NMR (if fluorinated analogs are used).
  • Isotopic labeling : Use 34^{34}S-labeled sulfate to trace substitution pathways .
  • Computational modeling : Employ DFT calculations to predict transition states and activation energies.

How can researchers address reproducibility challenges in synthesizing this compound across labs?

Q. Advanced

  • Standardized protocols : Adopt USP monograph guidelines for reagent purity (e.g., ACS-grade ammonium salts) .
  • Inter-lab validation : Share raw spectral data (e.g., NMR FID files) via open-access repositories.
  • Controlled humidity : Use gloveboxes to prevent hygroscopic degradation during synthesis .

What methodological frameworks are effective for analyzing contradictory bioactivity data in preclinical studies?

Q. Advanced

  • Dose-response modeling : Use nonlinear regression to distinguish between cytotoxic and therapeutic effects.
  • Resource conservation theory : Apply longitudinal designs (e.g., three-wave panel studies) to assess temporal effects of bioactivity, similar to methodologies in psychosocial research .
  • Meta-analysis : Aggregate data across studies while adjusting for covariates (e.g., solvent polarity in assay buffers).

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